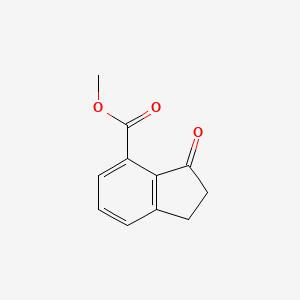

methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate

Description

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS: 71005-11-3) is a bicyclic organic compound featuring an indene backbone substituted with a ketone group at position 3 and a methyl ester at position 4. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol . The compound is characterized by a planar 1-indanone unit, as confirmed by crystallographic studies, and forms non-classical hydrogen bonds in its solid state . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amino acid conjugates and bioactive molecules . Storage recommendations include sealing in dry conditions at 2–8°C .

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)8-4-2-3-7-5-6-9(12)10(7)8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXPLHPHGIOZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575674 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71005-11-3 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The compound is typically synthesized via functionalization of an indanone core, followed by esterification to introduce the methyl carboxylate group. The key step involves the formation of the 3-oxo-2,3-dihydro-1H-indene scaffold with a carboxylate substituent at the 4-position.

Preparation from 1-Indanone via Dimethyl Carbonate and Sodium Hydride

One efficient method involves the reaction of 1-indanone with dimethyl carbonate in the presence of sodium hydride as a base, conducted in tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

- Dimethyl carbonate and THF are combined in a flask.

- Sodium hydride (60% dispersion) is added under stirring at room temperature with nitrogen protection.

- A solution of 1-indanone in THF is added dropwise.

- The mixture is refluxed for 2 hours to complete the reaction.

- The reaction mixture is then poured into ice-cold 1M HCl and extracted with ethyl acetate.

- The organic layers are combined, dried, and concentrated to yield the product as a black oil.

Yield: Approximately 99%, indicating high efficiency and selectivity.

-

- Temperature: Reflux (~65-70 °C)

- Solvent: Tetrahydrofuran (THF)

- Atmosphere: Inert (nitrogen)

- Base: Sodium hydride (NaH)

Reference: This method is described in detail in a patent (CN112341429) and is supported by chemical supplier data.

Alternative Synthetic Routes Involving Cyanohydrin Intermediates and Esterification

Another approach involves multi-step synthesis starting from cyanohydrin derivatives of methoxy-substituted indanones:

-

- Preparation of cyanohydrin by reaction of 5-methoxy-1-indanone with trimethylsilylcyanide in the presence of Lewis acid catalysts (e.g., boron trifluoride etherate, zinc iodide, or aluminum trichloride) at elevated temperatures (70–120 °C).

- Acidic hydrolysis of the cyanohydrin to yield 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid.

- Demethylation of the methoxy group under strong acidic conditions (e.g., hydrobromic acid) at 130 °C or higher to obtain the hydroxy derivative.

- Esterification of the hydroxy acid with methanol in the presence of acid catalysts such as p-toluenesulfonic acid at reflux to produce the methyl ester.

Reaction Medium: Preferably ethers like tetrahydrofuran or dioxane.

Temperature Range: 40 °C to reflux temperatures depending on the step.

Catalysts: Lewis acids for cyanohydrin formation; mineral acids for hydrolysis and esterification.

Reference: Detailed in European patent EP0275104B1.

Catalytic Rhodium-Mediated Synthesis (Advanced Method)

A more recent and sophisticated method involves rhodium-catalyzed reactions using diazo compounds and indene derivatives:

-

- A mixture of indene derivatives and diazo compounds is stirred with a rhodium catalyst (Cp*Rh(MeCN)32), silver acetate, lithium carbonate, and copper hexafluoroacetylacetonate in dichloromethane.

- The reaction is carried out at 100 °C under nitrogen for 24 hours.

- After completion, the volatiles are removed, and the residue is purified to isolate the indanone product.

Advantages: This method allows for functional group tolerance and precise control over substitution patterns.

Reference: Experimental details and conditions are reported in a Royal Society of Chemistry publication.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dimethyl Carbonate Alkylation | 1-Indanone, Dimethyl carbonate | Sodium hydride, THF, inert atmosphere | Reflux, 2 h | ~99 | Simple, high-yield, scalable |

| Cyanohydrin Route | 5-Methoxy-1-indanone | Trimethylsilylcyanide, Lewis acid, mineral acids | 70–130 °C, multi-step | Moderate | Multi-step, requires acid catalysis |

| Rhodium-Catalyzed Reaction | Indene derivatives, Diazo compounds | Cp*Rh(MeCN)32, AgOAc, Li2CO3, Cu(hfacac)2 | 100 °C, 24 h, N2 atmosphere | Variable | Advanced, selective, complex setup |

Research Findings and Analytical Data

- The alkylation with dimethyl carbonate proceeds via enolate formation from 1-indanone, followed by nucleophilic attack on dimethyl carbonate, leading to the methyl ester at the 4-position.

- Cyanohydrin intermediates provide a versatile platform for further functionalization but require careful control of acidic and demethylation steps.

- Rhodium-catalyzed methods offer regioselectivity and functional group tolerance, suitable for complex derivatives.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate.

- High yields and purity are achievable with optimized reaction conditions, making these methods suitable for industrial and research-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate are compared below, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Positional Isomerism : The placement of the ester group (C4 vs. C5) significantly impacts electronic properties. For example, methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (C5 ester) may exhibit reduced hydrogen-bonding capacity compared to the C4 isomer due to steric effects .

Ester Group Influence : Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate, with its longer alkyl chain, shows lower polarity and slower hydrolysis rates than the methyl ester counterpart, making it preferable for lipophilic drug candidates .

Functional Group Interchange : Replacing the methyl ester with a carboxylic acid (as in 3-oxoindan-4-carboxylic acid) enhances water solubility but reduces stability under acidic conditions .

Heterocyclic Analogs : The isoindole derivative (methyl 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate) demonstrates distinct bioactivity, such as kinase inhibition, highlighting the role of ring-system modifications in drug design .

Research Implications

- Synthetic Flexibility: The target compound’s reactivity in N-acylation (e.g., with amino acids) is retained in analogs like the ethyl ester but disrupted in positional isomers .

- Biological Relevance : Isoindole derivatives show promise in targeted therapies, whereas indene-based compounds are more suited for anti-inflammatory or metabolic applications .

- Crystallographic Data: Structural studies (e.g., ORTEP-3, SHELX) confirm planar geometries in indanone derivatives, critical for predicting intermolecular interactions .

Contradictions and Limitations

- lists conflicting CAS numbers (e.g., 55934-10-6 vs.

- Limited data on the pharmacokinetics of these compounds restricts their direct comparison in vivo.

Biological Activity

Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

This compound has the molecular formula and features a ketone group at the 3-position and a carboxylate ester group at the 4-position. These functional groups contribute to its reactivity and potential applications in medicinal chemistry.

Synthesis

The compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing starting materials like phthalic anhydride and acetoacetate derivatives.

- Organocatalytic Methods : Employing organocatalysts to facilitate reactions with high yields and selectivity.

Example Synthesis Pathway

A typical synthesis pathway involves:

- Reacting phthalic anhydride with methyl acetoacetate in the presence of a base such as triethylamine.

- Subsequent reactions can yield derivatives of this compound.

Biological Activity

This compound exhibits various biological activities which can be categorized as follows:

Antitumor Activity

Research indicates that compounds related to methyl 3-oxo-2,3-dihydro-1H-indene have shown potential in inhibiting cancer cell proliferation. For instance:

- Study Findings : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antibacterial Properties

The compound has been tested against a range of bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that the compound may exert anti-inflammatory effects by modulating cytokine production.

Case Studies

- Case Study on Antitumor Activity : A recent study evaluated the effects of methyl 3-oxo-2,3-dihydro-1H-indene on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

- Case Study on Antibacterial Activity : Another study assessed the antibacterial efficacy of methyl 3-oxo-2,3-dihydro-1H-indene against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited notable activity, suggesting its potential use in treating resistant infections.

The biological activity of methyl 3-oxo-2,3-dihydro-1H-indene is attributed to its structural features that allow it to interact with biological targets:

- Cell Signaling Pathways : It may influence pathways involved in apoptosis and inflammation.

- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes related to tumor growth or bacterial resistance mechanisms.

Q & A

Q. How do oxidative degradation products affect the compound’s bioactivity profile?

- Analytical Approach : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation pathways (e.g., ester hydrolysis to carboxylic acid). Bioactivity assays (e.g., enzyme inhibition) compare parent and degraded forms to assess potency loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.